3-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a thiophene ring, a triazole ring, a thiadiazole ring, and a chromenone moiety. These structural elements contribute to its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one typically involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with thiocarbonyl compounds to form the thiadiazole ring. This step often requires the use of phosphorus oxychloride as a dehydrating agent.
Coupling with Chromenone: The final step involves coupling the triazolothiadiazole intermediate with a chromenone derivative. This can be done using a variety of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the triazole and thiadiazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and chromenone rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide in sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or thiol groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry
In industry, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable lead compound for further development.
Mechanism of Action
The mechanism of action of 3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-pyran-2-one
- 3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-quinolin-2-one
Uniqueness
Compared to similar compounds, 3-[3-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one stands out due to its chromenone moiety, which imparts unique electronic and steric properties. This structural feature enhances its binding affinity to various biological targets and contributes to its diverse biological activities.
Properties
Molecular Formula |
C16H8N4O2S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one |
InChI |
InChI=1S/C16H8N4O2S2/c21-15-10(8-9-4-1-2-5-11(9)22-15)14-19-20-13(12-6-3-7-23-12)17-18-16(20)24-14/h1-8H |
InChI Key |
UXIFESBHECIOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
Origin of Product |
United States |
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